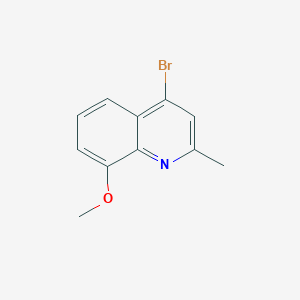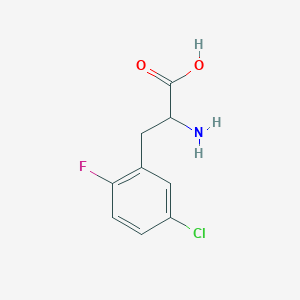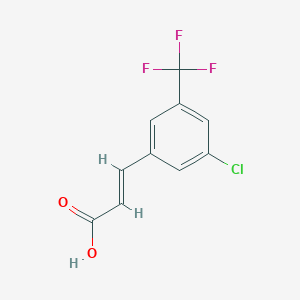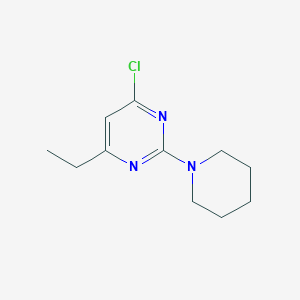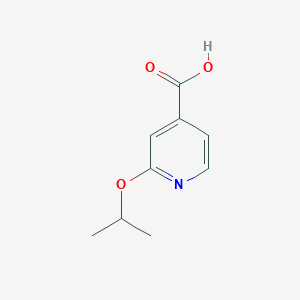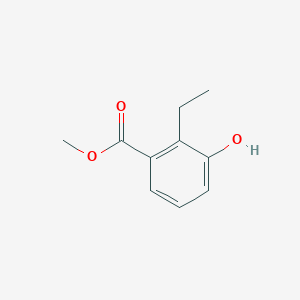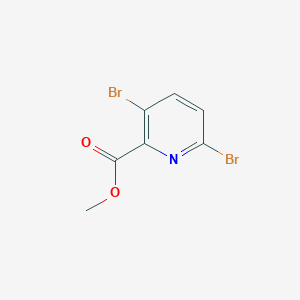
Methyl 3,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3,6-dibromopicolinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is also known by other names such as “methyl 3,6-dibromopyridine-2-carboxylate” and "METHYL3,6-DIBROMOPICOLINATE" . The compound has a molecular weight of 294.93 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 3,6-dibromopicolinate” is1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 . This code represents the compound’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“Methyl 3,6-dibromopicolinate” has several computed properties . Its XLogP3-AA is 2.8, indicating its relative lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has 2 rotatable bonds. Its exact mass is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 39.2 Ų .Aplicaciones Científicas De Investigación
1. Morphological and Histochemical Studies
Methyl 3,6-dibromopicolinate has been studied in the context of liver carcinogenesis in rats. A study by Goldfarb (1973) focused on histological and histochemical changes in the liver after exposure to a similar compound, highlighting pathways of progression from preneoplastic lesions to hepatic carcinomas. This research contributes to understanding the carcinogenic potential of related chemical compounds (Goldfarb, 1973).
2. Interaction with Hemoglobin and Red Blood Cells
Research by Sanna et al. (2014) investigated the interaction of picolinate derivatives, closely related to Methyl 3,6-dibromopicolinate, with hemoglobin and red blood cells. This study, employing spectroscopic and computational techniques, provides insights into the uptake and biotransformation of similar compounds within biological systems (Sanna, Serra, Micera, & Garribba, 2014).
3. Synthesis and Characterization of Derivatives
Panneerselvam et al. (2003) worked on synthesizing and characterizing derivatives of quinazolinones, which have structural similarities to Methyl 3,6-dibromopicolinate. Their research provided insights into the analgesic, anti-inflammatory, antibacterial, and antifungal activities of these compounds (Panneerselvam, Pradeepchandran, & Sridhar, 2003).
4. Study of Tubulin Polymerization Inhibition
Research by Minegishi et al. (2015) on indenopyrazoles, which are structurally related to Methyl 3,6-dibromopicolinate, demonstrated their potential as tubulin polymerization inhibitors. This is significant for understanding the antiproliferative activities of similar compounds toward cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
5. DNA Binding and Biological Activity Studies
Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes, including derivatives of phenanthrolines, which share structural features with Methyl 3,6-dibromopicolinate. Their findings on DNA binding and cytotoxicity against leukemia cell lines contribute to understanding the biomedical applications of structurally similar compounds (Brodie, Collins, & Aldrich-Wright, 2004).
Propiedades
IUPAC Name |
methyl 3,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCLRVOXIRHZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591932 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dibromopicolinate | |
CAS RN |
495416-04-1 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

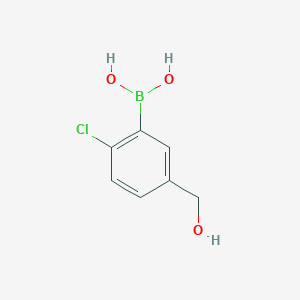
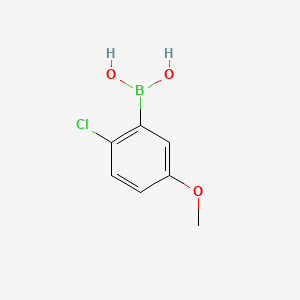
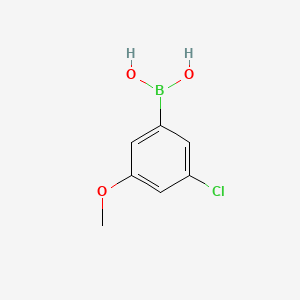
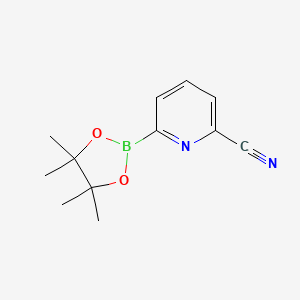
![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)
